![molecular formula C17H21ClN2O4 B13157165 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[c]pyrrole core, which is a fused bicyclic system, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[c]pyrrole core, followed by the introduction of the benzyl and methyl groups through various substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of catalysts and green chemistry principles can also be incorporated to make the process more sustainable.
化学反应分析
Types of Reactions
2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism by which 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Benzenemethanamine derivatives: Compounds like 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine share structural similarities and may exhibit related biological activities.
Uniqueness
What sets 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride apart is its unique cyclopenta[c]pyrrole core, which is less common in organic compounds. This structure may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C17H21ClN2O4 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
2-O-benzyl 5-O-methyl 5-amino-1,3,4,6-tetrahydrocyclopenta[c]pyrrole-2,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C17H20N2O4.ClH/c1-22-15(20)17(18)7-13-9-19(10-14(13)8-17)16(21)23-11-12-5-3-2-4-6-12;/h2-6H,7-11,18H2,1H3;1H |
InChI 键 |
ADRNOKPBQAVIIS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC2=C(C1)CN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



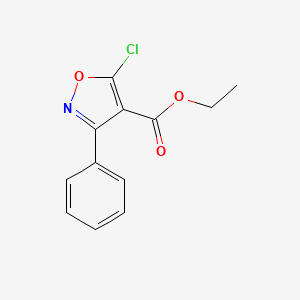

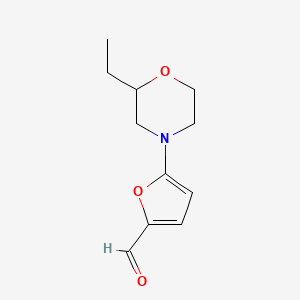
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)

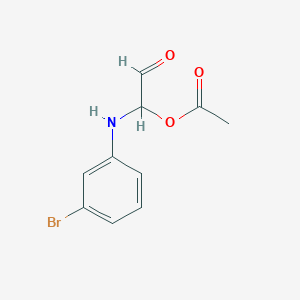
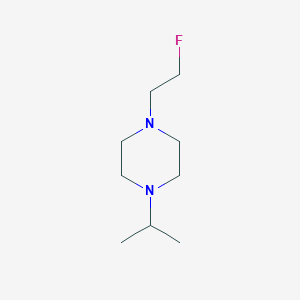


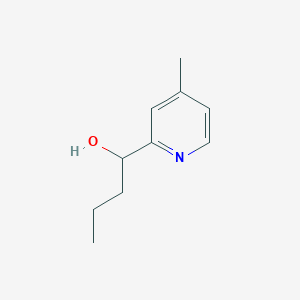
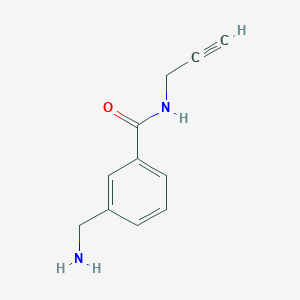
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
